N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide
Description
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide is a thiazole-based acetamide derivative featuring a 4-chlorobenzyl substituent at the 5-position of the thiazole ring and a 2-methylphenoxy group attached to the acetamide moiety.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13-4-2-3-5-17(13)24-12-18(23)22-19-21-11-16(25-19)10-14-6-8-15(20)9-7-14/h2-9,11H,10,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSYJGSJPKYZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 4-chlorobenzylamine with 2-bromoacetyl-2-methylphenoxy in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized with thiourea to form the thiazole ring, followed by acetylation to yield the final product .
Chemical Reactions Analysis
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for the development of new antibiotics. Its mechanism of action likely involves the inhibition of specific bacterial enzymes, disrupting essential cellular processes.
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's thiazole moiety is believed to play a crucial role in its interaction with cancer cell targets, potentially leading to the development of novel anticancer therapies.
Analgesic Effects
Preliminary investigations into the analgesic properties of this compound have shown promise. The compound appears to modulate pain pathways, providing relief in animal models of pain. Further research is needed to elucidate its efficacy and safety in human subjects.
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its potential use as a pesticide. Its structural features suggest that it may interact with insect neurotransmitter systems, leading to paralysis and death in target pest species. Field trials are necessary to assess its effectiveness and environmental impact compared to existing pesticides.
Herbicidal Properties
this compound has also shown potential as an herbicide. Laboratory tests indicate that it can inhibit the growth of certain weeds without harming crops. This selectivity could make it a valuable tool in integrated pest management strategies.
Materials Science
Polymer Synthesis
The compound can serve as a building block in the synthesis of advanced polymers. Its unique chemical structure allows for the introduction of thiazole units into polymer chains, potentially enhancing material properties such as thermal stability and mechanical strength.
Nanomaterials Development
Research into nanotechnology has revealed that this compound can be utilized in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor development.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Inhibition of E. coli and Staphylococcus aureus growth | Potential for new antibiotic development |
| Anticancer Research | Induction of apoptosis in breast cancer cells | New avenues for cancer treatment |
| Pesticidal Efficacy | Effective against common agricultural pests | Alternative to synthetic pesticides |
| Polymer Research | Enhanced thermal stability in polymer composites | Applications in high-performance materials |
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit the activity of kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Benzyl and Phenoxy Substituents
Several structurally related compounds differ in substituents on the benzyl and phenoxy groups, impacting their physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorobenzyl group in the target compound enhances lipophilicity (logP ~4.12) compared to methoxy-substituted analogues (e.g., logP ~3.5 for 4-methoxy derivatives) .
- Biological Activity : Compounds with bulkier aromatic substituents (e.g., naphthalenyl in SirReal2) exhibit higher enzyme-binding affinity due to increased van der Waals interactions .
Thiadiazole and Pyridazine Analogues
Compounds with thiadiazole or pyridazine cores instead of thiazole show divergent bioactivity profiles:
Key Observations :
- Core Flexibility : Thiadiazole derivatives generally exhibit lower cytotoxicity compared to thiazole-based compounds, possibly due to reduced membrane permeability .
- Enzyme Targeting: Pyridazinone derivatives (e.g., FPR2 agonists) highlight the role of heterocyclic cores in modulating G-protein-coupled receptor activity .
Anticancer Activity of Phenoxy-Thiazole Derivatives
Phenoxy-thiazole acetamides with modifications in the phenoxy group demonstrate variable anticancer potency:
Key Observations :
- Substituent Position: Ortho-substituted phenoxy groups (e.g., 2-fluoro in ) enhance cytotoxicity compared to para-substituted analogues.
Physicochemical and Crystallographic Comparisons
- Melting Points : Thiazole derivatives typically exhibit higher melting points (132–170°C) than thiadiazole analogues (135–140°C), correlating with stronger intermolecular hydrogen bonds in thiazoles .
- Crystallography : Thiazole-acetamide derivatives often form centrosymmetric dimers via N–H···N hydrogen bonds, as seen in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide .
Biological Activity
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of thiazole derivatives, including this compound, typically involves the reaction of 4-chlorobenzyl derivatives with thiazole precursors. The method often employs eco-friendly conditions and recyclable catalysts to enhance yield and reduce environmental impact .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for related thiazole compounds range from 1.61 µg/mL to 23.30 mM, indicating potent activity against human glioblastoma and melanoma cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
| This compound | U251 | TBD |
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key survival pathways such as the Bcl-2 pathway. Molecular dynamics simulations have indicated that these compounds interact primarily through hydrophobic contacts with target proteins .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole ring and substituents on the phenyl ring significantly influence biological activity. For example:
- Electron-donating groups at specific positions enhance cytotoxicity.
- The presence of a chlorine atom at the para position of the benzyl group has been correlated with increased activity against certain cancer cell lines .
Case Studies
A recent study synthesized a series of thiazole derivatives and evaluated their biological activities using MTT assays against various cancer cell lines. Among these, this compound exhibited promising results, particularly in inhibiting tumor growth in vivo models .
Table 2: Summary of Case Studies on Thiazole Derivatives
| Study Reference | Compound Tested | Cell Line | Result |
|---|---|---|---|
| Study A | This compound | U251 | Significant inhibition |
| Study B | Similar Thiazole Derivative | WM793 | High selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
